SIRT3 activator 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SIRT3 activator 1 is a compound known for its ability to selectively enhance the activity of SIRT3, a member of the sirtuin family of NAD±dependent deacetylases. SIRT3 is predominantly located in the mitochondria and plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses. The activation of SIRT3 has been linked to various beneficial effects, including improved mitochondrial function, reduced oxidative stress, and enhanced cellular survival, making this compound a compound of significant interest in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SIRT3 activator 1 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of 1,4-dihydropyridines as starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. For example, the synthesis may involve the condensation of aldehydes with amines under acidic or basic conditions, followed by cyclization and functional group modifications to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, purification techniques, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the production process and verify the identity and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: SIRT3 activator 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its activity and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound include derivatives with enhanced binding affinity and selectivity for SIRT3. These products are characterized by their ability to modulate SIRT3 activity more effectively, leading to improved biological outcomes .

Scientific Research Applications

SIRT3 activator 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of sirtuin activation and deacetylation. In biology, it is employed to investigate the role of SIRT3 in cellular metabolism, mitochondrial function, and stress responses. In medicine, this compound is explored for its potential therapeutic applications in treating age-related diseases, cancer, cardiovascular diseases, and metabolic disorders. Additionally, it has industrial applications in the development of new drugs and therapeutic agents targeting mitochondrial dysfunction and oxidative stress .

Mechanism of Action

SIRT3 activator 1 exerts its effects by binding to the SIRT3 enzyme and enhancing its deacetylase activity. This activation leads to the deacetylation of key mitochondrial proteins involved in energy metabolism, oxidative stress response, and apoptosis. The molecular targets of this compound include enzymes such as manganese superoxide dismutase (MnSOD), which plays a critical role in detoxifying reactive oxygen species (ROS) and maintaining mitochondrial integrity. By modulating these pathways, this compound helps improve mitochondrial function, reduce oxidative damage, and promote cellular survival .

Comparison with Similar Compounds

SIRT3 activator 1 can be compared with other similar compounds, such as honokiol and other 1,4-dihydropyridine derivatives. While honokiol is a natural lignan known for its SIRT3 activation properties, this compound is a synthetic compound designed to have higher selectivity and potency. Other 1,4-dihydropyridine derivatives, such as compounds 2 and 3, also exhibit SIRT3 activation but may differ in their binding affinity and biological effects. The uniqueness of this compound lies in its specific binding to SIRT3 and its ability to modulate mitochondrial function more effectively compared to other activators .

Similar Compounds

- Honokiol

- 1,4-Dihydropyridine derivatives (e.g., compounds 2 and 3)

- Resveratrol

- Piceatannol

These compounds share similar mechanisms of action but differ in their potency, selectivity, and biological effects .

Properties

Molecular Formula |

C32H41N2NaO5 |

|---|---|

Molecular Weight |

556.7 g/mol |

IUPAC Name |

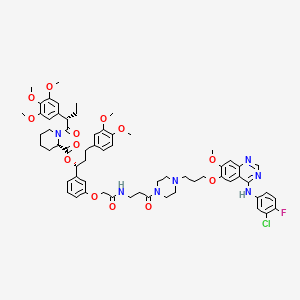

sodium;2-[4-[(1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]piperazine-1-carbonyl]benzoate |

InChI |

InChI=1S/C32H42N2O5.Na/c1-29-13-9-24-30(2)11-6-12-31(3,23(30)10-14-32(24,20-29)19-25(29)35)28(39)34-17-15-33(16-18-34)26(36)21-7-4-5-8-22(21)27(37)38;/h4-5,7-8,23-24H,6,9-20H2,1-3H3,(H,37,38);/q;+1/p-1/t23-,24-,29-,30+,31+,32-;/m0./s1 |

InChI Key |

VECQFYBVMOJLLW-LTSXWPBPSA-M |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@]4(CCC[C@@]([C@H]4CC[C@@]3(C1)CC2=O)(C)C(=O)N5CCN(CC5)C(=O)C6=CC=CC=C6C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)N5CCN(CC5)C(=O)C6=CC=CC=C6C(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)

![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12370402.png)

![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)

![potassium;[(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B12370415.png)

![N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12370421.png)